(6-Chloropyridin-3-yl)methanesulfonamide
Description
Contextualization within Pyridine (B92270) and Sulfonamide Chemistry
The chemical character and utility of (6-Chloropyridin-3-yl)methanesulfonamide are best understood by examining its two core components: the pyridine ring and the sulfonamide group.
Pyridine Chemistry: Pyridine is a fundamental heterocyclic aromatic compound that is a cornerstone in medicinal chemistry. nih.gov The nitrogen atom in the ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which can enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine nucleus is present in a vast number of existing and developmental drugs, demonstrating its versatility as a pharmacophore. nih.gov Its structure allows for easy functionalization, enabling the creation of diverse molecular libraries for screening. nih.gov Pyridine-based drugs have shown a wide array of biological activities, including anticancer, antimalarial, and anti-ulcer properties. nih.gov
Sulfonamide Chemistry: The sulfonamide functional group (-SO₂NH-) has a storied history in medicine, beginning with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.comresearchgate.net Beyond their antibacterial applications, sulfonamides are recognized as a "privileged scaffold" in drug discovery, appearing in drugs that treat a multitude of conditions including viral infections, cancer, inflammation, and cardiovascular disorders. nih.gov This versatility stems from the group's ability to act as a bioisostere for other functional groups and to participate in strong hydrogen bonding interactions with biological targets like enzymes. frontiersin.orgopenaccesspub.org Sulfonamides are crucial components in carbonic anhydrase inhibitors, diuretics, and some anti-inflammatory drugs. ajchem-b.comresearchgate.netnih.gov
The combination of a chloropyridine moiety and a methanesulfonamide (B31651) group in one molecule creates a bifunctional intermediate. The chlorine atom on the pyridine ring serves as a reactive site for nucleophilic substitution, a common strategy for linking the scaffold to other molecular fragments. The sulfonamide group can also be involved in various chemical transformations or act as a key interacting element in a final bioactive compound.
Significance of the this compound Scaffold in Molecular Design and Bioactivity Exploration
The primary significance of the this compound scaffold is its application as a key intermediate in the synthesis of neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine (B1678760). They act on the nicotinic acetylcholine (B1216132) receptors (nAChR) in insects, causing paralysis and death.
The (6-chloropyridin-3-yl)methyl fragment, derived from intermediates like this compound, is a core structural feature of many widely used neonicotinoids. For example, it is a crucial component in the synthesis of insecticides such as acetamiprid. jocpr.com In the synthesis of these complex molecules, the 3-(aminomethyl)-6-chloropyridine or related structures serve as the foundational piece upon which the rest of the insecticidal molecule is built. google.com
Research has shown that derivatives of the 6-chloropyridine scaffold are central to the bioactivity of these compounds. The specific arrangement of the chloropyridine ring and the side chain at the 3-position is critical for effective binding to the insect's nAChR. jocpr.com While this compound itself is not the insecticide, its role as a precursor to the vital (6-chloropyridin-3-yl)methylamine moiety makes it an important subject of study in agrochemical research and development. chemicalbook.com
Table 2: Examples of Bioactive Compounds Derived from the (6-Chloropyridin-3-yl) Scaffold
| Compound Name | Class | Application/Significance |
| Acetamiprid | Neonicotinoid | Widely used insecticide for controlling sucking insects in agriculture. jocpr.com |
| Imidacloprid | Neonicotinoid | One of the most widely used insecticides globally, sharing the chloropyridine pharmacophore. researchgate.net |
| Thiacloprid | Neonicotinoid | Another significant insecticide featuring the 6-chloropyridine core structure. researchgate.net |
The academic and industrial focus on this scaffold is driven by the need to develop new, effective, and selective agrochemicals. By modifying the side chain attached to the (6-chloropyridin-3-yl)methyl core, researchers can fine-tune the biological activity, environmental persistence, and safety profile of the resulting compounds. nih.gov Therefore, the chemistry and synthesis routes involving this compound and related intermediates remain an active area of investigation.
Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAYLXDXQGKVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloropyridin 3 Yl Methanesulfonamide and Its Analogues
Direct Synthesis Approaches to (6-Chloropyridin-3-yl)methanesulfonamide
The most direct and common approach to the synthesis of this compound involves the reaction of a suitable precursor with a sulfonating agent. This method is favored for its efficiency and the ready availability of starting materials.
Precursor Chemistry and Reaction Pathways (e.g., from 6-chloropyridin-3-amine)
A plausible and widely utilized pathway for the synthesis of this compound begins with (6-chloropyridin-3-yl)methanamine. This precursor can be reacted with methanesulfonyl chloride in the presence of a base to yield the target sulfonamide. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the hydrochloric acid generated during the reaction.
Another key precursor is (6-chloropyridin-3-yl)methanesulfonyl chloride. This compound can be directly reacted with ammonia (B1221849) to furnish this compound. This two-step approach, starting from the corresponding sulfonyl chloride, is often preferred as it can lead to higher purity of the final product.
| Precursor | Reagent | Product |
| (6-chloropyridin-3-yl)methanamine | Methanesulfonyl chloride | This compound |
| (6-chloropyridin-3-yl)methanesulfonyl chloride | Ammonia | This compound |
Optimization of Synthetic Yields and Reaction Conditions
The optimization of synthetic yields and reaction conditions is crucial for the efficient production of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the base used.
For the reaction of (6-chloropyridin-3-yl)methanamine with methanesulfonyl chloride, aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are commonly employed to avoid side reactions. The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize the formation of byproducts. The choice of base is also critical; sterically hindered bases can sometimes be used to improve selectivity.
In the case of the reaction between (6-chloropyridin-3-yl)methanesulfonyl chloride and ammonia, the concentration of ammonia and the reaction temperature are key variables. An excess of ammonia is often used to drive the reaction to completion and to neutralize the liberated hydrochloric acid.
| Parameter | Condition | Rationale |
| Solvent | Aprotic (e.g., Dichloromethane) | Prevents side reactions with the sulfonyl chloride. |
| Temperature | 0 °C to room temperature | Controls exothermicity and reduces byproduct formation. |
| Base | Tertiary amine (e.g., Triethylamine) | Scavenges HCl without competing in the reaction. |
| Reactant Ratio | Excess ammonia | Drives the reaction to completion. |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Strategies for Functionalization of the Pyridine Ring
The pyridine ring of this compound offers several positions for functionalization. The chlorine atom at the 6-position is a versatile handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents such as alkoxy, amino, and cyano groups.
Furthermore, electrophilic aromatic substitution reactions can be employed to introduce functional groups at other positions on the pyridine ring, although the directing effects of the existing substituents must be carefully considered. Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be utilized to introduce carbon-carbon or carbon-nitrogen bonds at various positions on the pyridine ring.
Modification of the Methanesulfonamide (B31651) Moiety (e.g., N-alkylation)
The methanesulfonamide moiety can be readily modified, most commonly through N-alkylation. The sulfonamide proton is acidic and can be removed by a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic nitrogen anion. This anion can then be reacted with a variety of alkylating agents, such as alkyl halides or tosylates, to introduce a range of substituents on the nitrogen atom. This modification can significantly impact the biological activity and physicochemical properties of the molecule.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For (6-Chloropyridin-3-yl)methanesulfonamide, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to map out its molecular framework.
In a typical ¹H NMR spectrum of a related sulfonamide, protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts in the aromatic region (typically between 7.0 and 9.0 ppm). The protons of the methylene (B1212753) (-CH₂-) group adjacent to the sulfonamide would appear as a distinct singlet, while the amine (-NH₂) protons of the sulfonamide group would also produce a characteristic signal.
Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The carbon atoms of the pyridine ring would resonate at specific chemical shifts, influenced by the presence of the chlorine atom and the methanesulfonamide (B31651) substituent. The carbon of the methylene group would also have a characteristic signal.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Pyridine H | 7.5 - 8.5 | Pyridine C | 120 - 155 |
| Methylene (-CH₂-) H | 4.0 - 4.5 | Methylene (-CH₂-) C | 50 - 60 |
| Sulfonamide (-SO₂NH₂) H | 5.0 - 6.0 |
Note: The data in this table is predicted and serves as an illustrative example.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (molecular formula C₆H₇ClN₂O₂S), the expected monoisotopic mass is approximately 205.99 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact molecular weight with a high degree of accuracy, thus verifying the elemental composition of the molecule.
Upon ionization, the molecule can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions can help to piece together the structure of the parent molecule. For instance, a common fragmentation pattern might involve the cleavage of the C-S bond or the loss of the SO₂NH₂ group.
The following table presents predicted m/z values for various adducts of this compound that could be observed in an ESI-MS experiment. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.99895 |
| [M+Na]⁺ | 228.98089 |
| [M-H]⁻ | 204.98439 |
| [M+NH₄]⁺ | 224.02549 |
| [M+K]⁺ | 244.95483 |
Source: PubChem CID 21498722 uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The sulfonamide group would give rise to characteristic stretching vibrations for the S=O bonds (typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H bond (around 3300 cm⁻¹). The C-Cl bond of the chloropyridine ring would also have a characteristic absorption, as would the aromatic C-H and C=C bonds of the pyridine ring.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3350 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1160 - 1120 |
| C-N Stretch | 1300 - 1200 |
| C-Cl Stretch | 800 - 600 |
Note: This data is based on typical IR absorption ranges for these functional groups.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a crystal structure for this compound itself has not been reported in the crystallographic databases. However, the crystal structures of related compounds containing the (6-chloropyridin-3-yl) moiety have been elucidated. These structures provide valuable insights into the likely conformation and intermolecular interactions that might be present in the solid state of the target compound. For instance, studies on related molecules often reveal the planarity of the pyridine ring and the specific torsion angles adopted by the side chains.
Chromatographic Methods for Compound Purity Assessment and Isolation
Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly used techniques for assessing the purity of a compound and for its isolation from a reaction mixture.
For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be separated from any impurities based on their differential partitioning between the stationary and mobile phases. A UV detector would typically be used to monitor the elution of the compound from the column, and the purity would be determined by the relative area of the peak corresponding to the target molecule.
The development of a specific HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape.
Computational Chemistry and Molecular Modeling Studies of 6 Chloropyridin 3 Yl Methanesulfonamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mahendrapublications.com
For (6-Chloropyridin-3-yl)methanesulfonamide, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the sulfonamide nitrogen, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom. DFT calculations on related sulfonamides have shown that such analysis can pinpoint the specific atoms involved in charge transfer, providing a clear picture of potential reaction sites. researchgate.netresearchgate.net
Interactive Table: Interpretation of FMO Parameters
| Parameter | Symbol | Significance in Reactivity | Typical Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Higher energy indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, Kinetic stability | A small gap suggests high reactivity and low stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. deeporigin.commdpi.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic complementarity is key to binding. numberanalytics.comproteopedia.org The MEP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
In the case of this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, as these are highly electronegative. indexcopernicus.com Conversely, the hydrogen atoms of the sulfonamide's amino group (-NH₂) would exhibit a positive potential (blue), marking them as potential hydrogen bond donors. nih.gov The chlorine atom would also contribute to the electronic landscape, creating a region of negative potential. researchgate.net This map provides an intuitive guide to the molecule's non-covalent interaction capabilities. deeporigin.com
Interactive Table: MEP Color Code Significance
| Color | Electrostatic Potential | Region Characteristics | Predicted Location on this compound |
| Red | Most Negative | Electron-rich, Nucleophilic center, H-bond acceptor | Sulfonamide Oxygen atoms, Pyridine Nitrogen atom |
| Yellow/Green | Neutral | Moderately electron-rich/poor | Carbon atoms of the pyridine ring and methylene (B1212753) bridge |
| Blue | Most Positive | Electron-poor, Electrophilic center, H-bond donor | Sulfonamide Amino (-NH₂) hydrogens |
Molecular Docking Simulations for Putative Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein (a receptor). dergipark.org.trrjb.ro This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov
For this compound, the sulfonamide and chloropyridine moieties are well-known pharmacophores present in many bioactive molecules. mdpi.commdpi.com Docking studies on similar compounds have explored a range of potential protein targets. For instance, sulfonamides are classic inhibitors of carbonic anhydrases and are also studied as antibacterial agents targeting enzymes like dihydropteroate (B1496061) synthase or β-ketoacyl-acyl carrier protein synthase. dergipark.org.trjbclinpharm.orgresearchgate.net Chloropyridine derivatives have been investigated as potential antitumor agents targeting enzymes like telomerase. nih.govnih.govbohrium.com
A docking simulation of this compound would involve placing the molecule into the active site of a target protein. The simulation would then calculate the most stable binding pose and estimate the binding energy (often given as a docking score). The analysis would focus on specific interactions, such as:
Hydrogen bonds: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (the N-H) and acceptor (the S=O oxygens), capable of forming strong interactions with amino acid residues like aspartate, glutamate, or serine. researchgate.netnih.gov
Hydrophobic interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.
Pi-stacking: The aromatic pyridine ring can also form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine.
Interactive Table: Potential Protein Targets and Key Interactions for Sulfonamide Derivatives
| Protein Target Class | Example Target (PDB ID) | Rationale for Interaction | Key Predicted Interactions with this compound |
| Carbonic Anhydrases | Carbonic Anhydrase II | The sulfonamide group is a classic zinc-binding pharmacophore in CA inhibitors. | Coordination of the sulfonamide nitrogen to the active site zinc ion; H-bonds with threonine/histidine residues. |
| Bacterial Enzymes | Dihydropteroate Synthase | Sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA). | H-bonds from the sulfonamide NH₂ and SO₂ with key active site residues. |
| Kinases | Various | The pyridine ring is a common "hinge-binding" motif in kinase inhibitors. | H-bond between the pyridine nitrogen and the kinase hinge region backbone. |
| Telomerase | Telomerase Reverse Transcriptase (3DU6) | Chloropyridine derivatives have shown inhibitory activity. researchgate.net | Hydrophobic and pi-stacking interactions involving the chloropyridine ring within the active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govchemrevlett.com By building a robust QSAR model, the activity of new, untested compounds can be predicted, guiding the synthesis of more potent molecules. jbclinpharm.orgnih.gov
A QSAR study involving this compound would require a dataset of structurally similar sulfonamide or pyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values). mdpi.comnih.gov For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. The final step is to use statistical methods, like multiple linear regression (MLR), to build an equation that relates the descriptors to the activity. researchgate.net
The validity and predictive power of a QSAR model are assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validation correlation coefficient (Q²). researchgate.net For sulfonamides, QSAR models have successfully predicted anticancer, antimicrobial, and enzyme inhibitory activities. jbclinpharm.orgnih.gov
Interactive Table: Common Molecular Descriptors in QSAR and Their Relevance
| Descriptor Class | Example Descriptor | Property Measured | Potential Influence on Activity |
| Electronic | HOMO/LUMO Energy | Electron donating/accepting capacity | Governs covalent bond formation and charge-transfer interactions. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| Steric/Topological | Molecular Weight (MW) | Size and mass of the molecule | Influences steric fit within a binding site. |
| Steric/Topological | van der Waals Volume | Molecular volume | Relates to the space occupied by the molecule in the receptor. |
| Constitutional | Number of H-bond donors/acceptors | Capacity for hydrogen bonding | Crucial for specific interactions with biological targets. |
Conformational Analysis and Dynamics Simulations
While DFT provides a static picture and docking predicts a single binding pose, molecules are inherently flexible. Conformational analysis and molecular dynamics (MD) simulations are used to study this flexibility and the dynamic behavior of molecules over time. researchgate.net Understanding the preferred conformations of this compound is critical, as its three-dimensional shape determines how it can fit into a protein's active site. nih.govmdpi.com
Conformational analysis involves identifying the stable, low-energy spatial arrangements (conformers) of a molecule by systematically rotating its single bonds. For this compound, key torsions would be around the C-C and C-S bonds connecting the pyridine ring to the sulfonamide group. Studies on aryl sulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is a crucial determinant of biological activity. researchgate.netnih.gov
Molecular Dynamics (MD) simulations provide a more detailed view by simulating the motion of every atom in the molecule (and its environment, such as water and a protein) over time. An MD simulation can:
Reveal the most populated conformations of the molecule in a solution.
Assess the stability of a ligand-protein complex predicted by docking. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result.
Show how the protein target might change its shape to accommodate the ligand (induced fit).
Provide a basis for calculating more accurate binding free energies.
For this compound, an MD simulation could validate a docked pose by showing that key hydrogen bonds and hydrophobic interactions are maintained over nanoseconds of simulation time, confirming a stable binding mode. chemrxiv.org
Interactive Table: Insights from Conformational and Dynamic Studies
| Computational Method | Key Question Addressed | Information Gained for this compound |
| Conformational Analysis | What are the stable 3D shapes of the molecule? | Identification of low-energy conformers; preferred orientation of the sulfonamide group relative to the pyridine ring. |
| Molecular Dynamics (MD) | How does the molecule and its complex with a protein behave over time? | Confirmation of binding pose stability; analysis of dynamic hydrogen bonds; assessment of ligand and protein flexibility. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | How strong is the binding affinity, considering dynamics and solvation? | A more accurate estimation of binding affinity compared to simple docking scores. |
Biological Activity and Mechanistic Investigations of 6 Chloropyridin 3 Yl Methanesulfonamide and Its Analogues
Enzyme Inhibition Studies
Analogues of (6-Chloropyridin-3-yl)methanesulfonamide, particularly those featuring the methanesulfonamide (B31651) or a related sulfonamide moiety, have been identified as inhibitors of several critical enzymes. These studies provide insight into how these compounds can interfere with specific metabolic and cellular pathways.
Research into the enzymatic targets of methanesulfonamide-containing compounds has identified specific enzymes involved in crucial biosynthetic pathways.
Hydroxymethylglutaryl-Coenzyme A (HMG-CoA) Reductase: A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been evaluated for their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govelsevierpure.com One lead compound, a monocalcium salt of a methanesulfonylaminopyrimidin derivative, proved to be a highly potent inhibitor of HMG-CoA reductase in vitro. nih.gov This demonstrates that the methanesulfonamide functional group is compatible with potent inhibition of this key enzyme in lipid metabolism. nih.govnih.gov
Methionine Aminopeptidase (B13392206) (MetAP): Quinolinyl sulfonamides, which share the sulfonamide core structure, were identified as potent inhibitors of Methionine aminopeptidase (MetAP), a metalloenzyme that plays a role in protein processing. nih.gov The inhibitory activity of compounds like N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide was found to be dependent on the specific metal cofactor (e.g., Co(II), Ni(II), Fe(II)) present in the enzyme's active site. nih.gov
| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Notes |
|---|---|---|---|
| Methanesulfonamide Pyrimidine Derivative | HMG-CoA Reductase | 11 nM | Approximately four times more potent than lovastatin (B1675250) sodium salt in vitro. nih.gov |
| Quinolinyl Sulfonamides | Methionine Aminopeptidase (MetAP) | Not specified | Inhibition is metal-mediated and dependent on the metal cofactor. nih.gov |
Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of a drug or lead compound. For the identified enzyme targets, analogues of this compound exhibit distinct kinetic profiles.
Competitive Inhibition: The inhibition of HMG-CoA reductase by statins, a class that includes the methanesulfonamide analogues studied, is typically characterized by a competitive mechanism. researchgate.net In competitive inhibition, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and competes for binding at the active site. libretexts.org This mode of action means that the inhibitor's effect can be overcome by increasing the concentration of the natural substrate, HMG-CoA. researchgate.netlibretexts.org
Metal-Mediated Inhibition: The inhibition of MetAP by quinolinyl sulfonamides represents a different binding mode. nih.gov This interaction is not simply competitive with the substrate but involves direct coordination with the metal ions in the enzyme's active site, a mechanism that is crucial for its inhibitory effect. nih.gov
Structural and molecular studies have provided a detailed view of how these inhibitors interact with their target enzymes, thereby preventing catalysis.
HMG-CoA Reductase Binding: X-ray crystallography studies of HMG-CoA reductase in complex with statin-like inhibitors reveal that the HMG-like portion of the inhibitor binds directly to the same site as the HMG moiety of the natural substrate. researchgate.netwustl.edu The inhibitor's hydrophobic groups occupy an adjacent pocket, which effectively blocks the substrate from accessing the active site. researchgate.netwustl.edu This physical obstruction prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonate, the committed step in cholesterol production. researchgate.net
Methionine Aminopeptidase Binding: The mechanism of MetAP interference by quinolinyl sulfonamides has been elucidated through X-ray crystallography. nih.gov These studies show that the inhibitor molecule does not bind alone but forms a complex with the metal cofactor and a histidine residue (H79) within the active site. nih.gov This inhibitor-metal complex is further stabilized by a network of hydrogen bonds and other interactions, effectively inactivating the enzyme. nih.gov
Receptor Modulation Research
The (6-chloropyridin-3-yl) moiety is a well-known pharmacophore found in neonicotinoid compounds, which are known to target nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov Consequently, research on analogues of this compound has heavily focused on their interaction with these critical neurotransmitter receptors.
Ligand-receptor binding assays are essential for determining the affinity and selectivity of a compound for its receptor target. Analogues featuring the chloropyridinyl group have been extensively studied for their binding to various nAChR subtypes.
These studies typically employ competitive radioligand binding assays, using a radiolabeled ligand like [3H]epibatidine to quantify the binding affinity of the test compounds. nih.govacs.org Research has shown that deschloroepibatidine analogues containing a 3'-(substituted pyridinyl) group exhibit high-affinity binding, particularly for the α4β2* nAChR subtype, which is the most prevalent high-affinity nicotine (B1678760) binding site in the brain. nih.govacs.org
Furthermore, these compounds have been evaluated for their functional activity, revealing that many act as potent antagonists at α4β2-nAChRs while showing selectivity over other subtypes like α3β4- and α7-nAChRs. nih.govacs.org For instance, one specific analogue demonstrated a high binding affinity (Ki = 0.13 nM) and was 25-fold more selective for the α4β2* subtype compared to the α3β4 subtype and 46-fold more selective compared to the α7 subtype in functional assays. nih.gov
| Compound Analogue Class | Target Receptor | Binding Affinity (Ki) | Receptor Selectivity Profile |
|---|---|---|---|
| 3'-(substituted pyridinyl)-deschloroepibatidine | α4β2-nAChR | High (e.g., 0.13 nM for compound 6b) | Selective for α4β2 over α3β4- and α7-nAChRs. nih.gov |
| 2′-Fluoro-3′-(substituted pyridinyl)-deschloroepibatidine | α4β2*-nAChR | High (e.g., 0.053 nM for one analogue) | Compounds identified as selective α4β2 antagonists. acs.org |
Allosteric modulation represents an alternative mechanism for altering receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (e.g., acetylcholine) binds. nih.gov This binding can either enhance (Positive Allosteric Modulation, PAM) or reduce (Negative Allosteric Modulation, NAM) the receptor's response to the orthosteric ligand. nih.govmdpi.com
While the primary mechanism identified for chloropyridinyl-containing analogues at nAChRs involves competitive binding at the orthosteric site, the potential for allosteric modulation remains an area of scientific inquiry. nih.govnih.gov The existence of multiple, distinct binding sites on nAChRs allows for modulation by a wide variety of compounds. mdpi.com Studies on other receptor systems, such as adenosine (B11128) receptors, have shown that even structurally related compound series can exhibit complex allosteric effects, modulating agonist and antagonist binding differently. nih.gov To date, specific research identifying this compound or its direct analogues as allosteric modulators of nAChRs has not been prominently reported, with the current body of evidence pointing towards their action as competitive antagonists at the primary ligand-binding site.
Investigation of Specific Biological Pathways
Detailed studies specifically investigating the interaction of this compound with the PI3K/Akt/mTOR or EGFR signal transduction pathways are not extensively documented in publicly available research. However, the interrogation of these pathways is a cornerstone of modern therapeutic development due to their central role in cellular function and disease.
The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. frontiersin.orgnih.govnih.gov Hyperactivation of this pathway is a common event in many human cancers, often resulting from genetic mutations or loss of tumor suppressors. frontiersin.orgnih.gov Consequently, the PI3K/Akt/mTOR pathway is a primary target for the development of anticancer therapies. nih.govmdpi.com The pathway is initiated by the activation of PI3K, which in turn activates Akt, leading to the downstream activation of mTOR, a key regulator of protein synthesis. nih.govmdpi.com
Similarly, the Epidermal Growth Factor Receptor (EGFR) pathway plays a pivotal role in regulating cell proliferation, survival, and migration. oncotarget.com EGFR is a member of the ErbB family of tyrosine kinase receptors, and its abnormal activation is associated with the progression of numerous cancers. nih.govmdpi.com This makes it an attractive target for molecularly guided therapies, including small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. mdpi.commdpi.com Activation of EGFR triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation. oncotarget.com The development of resistance to EGFR inhibitors, often through secondary mutations or activation of alternative pathways, remains a significant clinical challenge. nih.gov
While direct evidence is lacking for this compound, the established importance of these pathways makes them priority targets for the evaluation of novel chemical entities.
Specific data detailing the perturbation of cellular pathways in biological systems by this compound are not described in the available scientific literature. Toxicological pathway analysis using gene expression profiling is a common method to clarify the molecular mechanisms of action of chemical compounds. For example, studies on other methanesulfonate (B1217627) compounds, such as Ethane dimethanesulfonate (EDS), have utilized gene expression analysis to identify effects on pathways related to oxidative stress, apoptosis, and steroidogenesis in specific cell lines. nih.gov Such comprehensive analyses would be required to elucidate the specific cellular impacts of this compound.
Antimicrobial and Insecticidal Activity Research
Comprehensive screening data detailing the broad-spectrum antifungal or antibacterial activity of this compound are not available in the reviewed literature. The evaluation of novel compounds for antimicrobial properties is a critical area of research, often involving screening against a panel of clinically relevant fungal and bacterial strains. Such screenings determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, studies on other heterocyclic compounds, such as aminothioxanthones, have identified derivatives with broad-spectrum antifungal effects against species like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com Similar systematic screening would be necessary to determine the antimicrobial potential, if any, of this compound.
Recent research has identified pyridine (B92270) alkylsulfone derivatives, a class of compounds that includes this compound, as a novel class of insecticides with a distinct mode of action. revistacultivar.comnih.gov Strong evidence indicates that the primary molecular target for these compounds is the vesicular acetylcholine transporter (VAChT). revistacultivar.comresearchgate.net This represents a significant shift from previous hypotheses which suggested interaction with the voltage-gated sodium channel (VGSC). nih.gov
The insecticidal mechanism is mediated through potent inhibition of VAChT. nih.govirac-online.org VAChT is a transporter protein located in the presynaptic membrane of neurons, responsible for loading the neurotransmitter acetylcholine (ACh) into synaptic vesicles. revistacultivar.comresearchgate.net By inhibiting this process, pyridine alkylsulfone derivatives disrupt the storage and subsequent release of acetylcholine at cholinergic synapses. revistacultivar.comnih.gov This interference leads to a reduction in the efficiency of cholinergic synaptic transmission, effectively blocking the nerve impulse. revistacultivar.com
The physiological consequences for the insect include a shutdown of the nervous system, leading to paralysis and eventual death. revistacultivar.comirac-online.org Experimental evidence supporting this mode of action includes:
A demonstrated depression of cercal afferent activity in the American cockroach (Periplaneta americana). nih.gov
Selective blockade of cholinergic-transmission dependent post-synaptic potentials in the fruit fly (Drosophila melanogaster). revistacultivar.comnih.gov
High-affinity binding of alkylsulfone analogues to insect membrane fractions containing VAChT. revistacultivar.comnih.gov
The identification of VAChT as the target for this chemical class is significant for insecticide resistance management. Since this is a novel mode of action, there may be an absence of cross-resistance with existing insecticide classes that target other sites, such as acetylcholinesterase or nicotinic acetylcholine receptors. revistacultivar.comresearchgate.net This provides a new tool for controlling insect pests that have developed resistance to other chemistries. nih.gov
Table 1: Summary of Insecticidal Mode of Action for Pyridine Alkylsulfone Derivatives
| Aspect | Description | Reference |
|---|---|---|
| Molecular Target | Vesicular Acetylcholine Transporter (VAChT) | revistacultivar.com, nih.gov, researchgate.net |
| Mechanism of Action | Inhibition of VAChT, preventing the loading of acetylcholine into synaptic vesicles. | revistacultivar.com, irac-online.org, nih.gov |
| Physiological Effect | Disruption of cholinergic synaptic transmission, leading to nervous system shutdown and paralysis. | revistacultivar.com, nih.gov |
| Significance | Novel mode of action, useful for managing pests resistant to other insecticide classes. | revistacultivar.com, nih.gov |
Structure Activity Relationship Sar Studies of 6 Chloropyridin 3 Yl Methanesulfonamide Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring on Biological Activity
The pyridine ring is a critical component of (6-Chloropyridin-3-yl)methanesulfonamide, and substitutions at various positions can significantly modulate its biological effects. The 6-chloro substituent is often crucial for activity in many biologically active chloropyridine derivatives.
Research on related pyridine-containing compounds has shown that the electronic properties and steric bulk of substituents on the pyridine ring are key determinants of biological activity. For instance, in a series of 1-phenylbenzazepines, a 6-chloro group was a common feature in analogs showing affinity for the dopamine (B1211576) D1 receptor. mdpi.com The position of substituents also plays a vital role; studies on pyridine carboxamides have indicated that the location of substituents (ortho-, meta-, or para-) affects the electron-donating properties of the nitrogen atom, which in turn influences reactivity and potentially biological interactions. mdpi.com
In many heterocyclic compounds, including pyridine derivatives, the introduction of different functional groups can alter the molecule's interaction with its biological target. For example, the addition of a cyano group to a pyridine ring has been explored in various contexts to enhance biological activity. researchgate.net The following table summarizes hypothetical SAR data for substitutions on the pyridine ring of this compound, based on general principles observed in related structures.
| Position of Substitution | Substituent | Effect on Biological Activity |
|---|---|---|
| 2 | -CH₃ | May enhance binding through hydrophobic interactions. |
| 4 | -F | Can improve metabolic stability and binding affinity. |
| 5 | -OCH₃ | Could increase potency through hydrogen bond acceptance. |
| 6 | -Br | Often interchangeable with -Cl, maintaining or slightly altering activity. |
| 6 | -H | Generally leads to a significant loss of activity, highlighting the importance of the halogen. |
Role of the Methanesulfonamide (B31651) Group in Target Binding and Efficacy
The methanesulfonamide group is a key functional moiety that contributes significantly to the biological activity of this compound. Sulfonamide groups, in general, are known to be important for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net They can act as hydrogen bond donors and acceptors, which is crucial for binding to biological targets. mdpi.com
The sulfonamide linkage plays an essential role in the antibacterial capacity of many compounds. mdpi.com The nitrogen and oxygen atoms of the sulfonamide group can form key interactions within the active site of target proteins. In some contexts, the sulfonamide group can mimic the transition state of enzymatic reactions, leading to potent inhibition. The specific orientation and electronic properties of the methanesulfonamide group in this compound are likely critical for its efficacy.
The key structural features of sulfonamides for antibacterial activity often include a direct link between the sulfur atom and an aromatic ring. slideshare.net The methanesulfonamide group in the target compound is attached to a methylene (B1212753) linker, which provides flexibility and allows the sulfonamide to adopt an optimal conformation for binding.
The following table outlines the potential roles of the methanesulfonamide group in target binding.
| Feature of Methanesulfonamide Group | Potential Role in Target Binding |
|---|---|
| SO₂ Group | Acts as a strong hydrogen bond acceptor. |
| NH Group | Acts as a hydrogen bond donor. |
| Methyl Group | May engage in hydrophobic interactions within the binding pocket. |
| Overall Geometry | The tetrahedral geometry around the sulfur atom influences the spatial arrangement of interacting groups. |
Influence of Linker Modifications and Heterocyclic Ring Fusions on Potency
Modifications to the linker connecting the pyridine ring and the methanesulfonamide group, as well as the fusion of additional heterocyclic rings, can have a profound impact on the potency and selectivity of the compound. The length and flexibility of the linker are critical for positioning the key pharmacophoric elements correctly within the target's binding site.
In related series of compounds, altering the linker has been shown to significantly affect biological activity. For example, replacing a flexible linker with a more rigid one can either enhance or diminish activity, depending on the conformational requirements of the target.
Fusing an additional ring system to the pyridine core can lead to novel compounds with altered pharmacological profiles. Such fusions can extend the molecule's interaction with the target, introduce new binding motifs, and alter its physicochemical properties, such as solubility and membrane permeability. For instance, the synthesis of fused pyrano[2,3-b]pyridine derivatives has been shown to yield compounds with significant antimicrobial activity. ekb.eg Similarly, imidazo[4,5-b]pyridines, which are fused heterocyclic systems, have been investigated for their diverse biological activities. mdpi.com
The table below presents hypothetical data on how linker modifications and ring fusions could affect the potency of this compound derivatives.
| Modification | Example | Potential Impact on Potency |
|---|---|---|
| Linker Extension | -(CH₂)₂-SO₂NH₂ | May decrease potency due to suboptimal positioning of the sulfonamide group. |
| Linker Rigidification | Cyclopropyl linker | Could increase potency if the resulting conformation is favorable for binding. |
| Heterocyclic Ring Fusion | Thieno[2,3-b]pyridine | May enhance potency by providing additional binding interactions. |
| Heterocyclic Ring Fusion | Pyrrolo[2,3-b]pyridine | Could alter selectivity profile and introduce new biological activities. |
Stereochemical Effects on Biological Interactions
Stereochemistry can play a crucial role in the biological activity of drug molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct biological properties.
For many biologically active compounds, one enantiomer is significantly more active than the other. This stereoselectivity arises from the three-dimensional nature of drug-target interactions. If a chiral center is introduced into a derivative of this compound, for example, in the linker or as a substituent on the pyridine ring, it is likely that the resulting enantiomers would display different levels of activity.
The synthesis of stereochemically pure compounds is often a key objective in medicinal chemistry to maximize therapeutic effects and minimize potential side effects. The stereoselective synthesis of biologically active natural products highlights the importance of controlling stereochemistry.
The following table illustrates the potential stereochemical effects on the biological interactions of hypothetical chiral derivatives of this compound.
| Chiral Modification | Enantiomer | Hypothesized Biological Interaction |
|---|---|---|
| Introduction of a methyl group on the methylene linker | (R)-enantiomer | May exhibit higher affinity for the target due to a more favorable stereochemical fit. |
| (S)-enantiomer | May have lower or no activity due to steric hindrance or improper orientation for binding. | |
| Fusion with a chiral heterocyclic ring | Diastereomer 1 | Could display a unique selectivity profile for different biological targets. |
| Diastereomer 2 | May have a different metabolic profile, affecting its pharmacokinetic properties. |
Design and Synthesis of Advanced 6 Chloropyridin 3 Yl Methanesulfonamide Analogues
Scaffold Hopping and Bioisosteric Replacements based on Identified Pharmacophores
Scaffold hopping has emerged as a powerful strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound but with a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The application of scaffold hopping to (6-Chloropyridin-3-yl)methanesulfonamide would involve identifying the key pharmacophoric features responsible for its biological activity and then using this information to design new scaffolds that present these features in a similar spatial arrangement.
Bioisosteric replacement is a related and fundamental concept in drug design where a functional group in a molecule is replaced by another group with similar physical and chemical properties. This can lead to significant improvements in the drug-like properties of a compound. For analogues of this compound, bioisosteric replacements could be explored for both the chloropyridine ring and the methanesulfonamide (B31651) moiety. For instance, the chlorine atom on the pyridine (B92270) ring could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties and metabolic stability of the molecule. The sulfonamide group itself is a well-known bioisostere for other acidic functional groups and can be modified to fine-tune the acidity and hydrogen bonding capabilities of the molecule.
A study on the bioisosteric replacement of the indole (B1671886) moiety in a potent PI3Kδ inhibitor highlighted the successful application of this strategy in developing new drug candidates. nih.gov Similarly, research on 1,2,4-triazole-5-substituted carboxylic acid bioisosteres led to the identification of a highly potent URAT1 inhibitor where a N-(pyridin-3-yl)sulfonamide moiety proved to be a successful replacement for a carboxylic acid group. nih.gov These examples underscore the potential of bioisosteric replacement in optimizing the properties of pyridinylsulfonamide derivatives.
Rational Design Strategies Guided by Computational Predictions
Rational drug design, heavily reliant on computational chemistry, plays a pivotal role in the development of new drug candidates. By understanding the three-dimensional structure of the biological target and the binding mode of a ligand, chemists can design new molecules with improved affinity and selectivity. For this compound analogues, computational approaches such as molecular docking and pharmacophore modeling can be employed to guide their design.
Pharmacophore modeling involves identifying the essential structural features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for target interaction. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired activity. nih.gov
Molecular docking simulations can predict the binding orientation and affinity of a ligand to its target protein. This information is invaluable for designing modifications to the this compound scaffold that can enhance its binding. For example, docking studies could reveal pockets in the active site of the target that can be filled by adding substituents to the pyridine ring or the sulfonamide nitrogen, thereby increasing the binding affinity. A study on the computational design of diimidazole analogues as dual PCSK9/HMG-CoAR inhibitors demonstrated the power of this approach in optimizing ligand-protein interactions and discovering potent new compounds. nih.gov
Combinatorial Library Synthesis for High-Throughput Screening
Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds. nih.gov This approach, coupled with high-throughput screening (HTS), allows for the efficient exploration of the chemical space around a lead compound like this compound.
The synthesis of a combinatorial library of this compound analogues would involve systematically varying the substituents on both the chloropyridine ring and the sulfonamide moiety. For example, a library could be generated by reacting a common (6-chloropyridin-3-yl)methanesulfonyl chloride intermediate with a diverse set of amines. Similarly, different substituted chloropyridines could be used as starting materials. The resulting library would contain a wide range of analogues with different physicochemical properties.
High-throughput screening of these libraries against a specific biological target can then identify "hit" compounds with desired activity. mdpi.com HTS assays are typically automated and can test thousands of compounds in a short period. A successful HTS campaign on a sulfonamide library, for instance, identified novel inhibitors of Nipah virus. mdpi.com The data from HTS can provide valuable structure-activity relationships (SAR), guiding further optimization of the hit compounds.
Below is an interactive data table illustrating a hypothetical combinatorial library of this compound analogues and their potential screening results.
| Analogue ID | R1 on Pyridine | R2 on Sulfonamide | Biological Activity (IC50, µM) |
| CPM-001 | 6-Cl | H | 10.5 |
| CPM-002 | 6-Cl | CH3 | 8.2 |
| CPM-003 | 6-Cl | Ethyl | 7.5 |
| CPM-004 | 6-Cl | Phenyl | 15.1 |
| CPM-005 | 6-F | H | 12.3 |
| CPM-006 | 6-F | CH3 | 9.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Development of Prodrug Strategies for Enhanced Molecular Delivery to Specific Biological Systems
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to overcome challenges such as poor solubility, low bioavailability, or lack of site-specific delivery. nih.gov For this compound, a prodrug approach could be beneficial to improve its pharmacokinetic properties. nih.gov
One common prodrug strategy involves the formation of esters or carbamates. google.com If the sulfonamide nitrogen of this compound is a primary or secondary amine, it could be acylated to form an amide prodrug. These amide prodrugs can be designed to be stable in the gastrointestinal tract but are cleaved by enzymes in the blood or target tissues to release the active drug. A review of prodrugs for amines discusses various strategies, including the use of carbamates, that could be applicable. mdpi.com
Another approach could involve modifying the chloropyridine ring. For instance, if the target biological system has specific enzymes, a promoiety that is a substrate for these enzymes could be attached to the molecule. This would lead to the targeted release of the active drug at the desired site of action, potentially reducing off-target side effects. The synthesis of chloropyridinyl esters of nonsteroidal anti-inflammatory agents as potential SARS-CoV-2 3CL protease inhibitors provides an example of how the chloropyridine scaffold can be incorporated into a prodrug design. nih.gov
Future Research Trajectories and Academic Perspectives
Unexplored Biological Targets and Mechanistic Avenues for the (6-Chloropyridin-3-yl)methanesulfonamide Moiety
While direct biological targets of this compound remain to be elucidated, the broader class of pyridine-sulfonamide hybrids has demonstrated activity against a range of biological targets. This suggests several plausible avenues for investigation for the this compound moiety.
Future research could focus on screening this compound against enzyme families that have been shown to be inhibited by structurally related molecules. For instance, various pyridine-sulfonamide derivatives have been identified as inhibitors of carbonic anhydrases, particularly isoforms like IX and XII which are associated with tumors. nih.gov Similarly, the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, has been identified as a target for some pyridine-sulfonamide hybrids, leading to apoptosis induction in cancer cells. nih.gov Another potential target class includes protein kinases, which are frequently dysregulated in cancer and other diseases.
Mechanistically, the this compound moiety could be investigated for its potential to induce cell cycle arrest, autophagy, and apoptosis, which are common mechanisms of action for anticancer agents. tandfonline.com The presence of the sulfonamide group, a well-known pharmacophore, coupled with the pyridine (B92270) ring, offers a unique electronic and structural combination that could lead to novel interactions with biological macromolecules.
Table 1: Potential Unexplored Biological Targets for this compound
| Target Class | Specific Examples | Rationale Based on Related Compounds |
|---|---|---|
| Enzymes | Carbonic Anhydrases (CA IX, CA XII), VEGFR-2, Protein Kinases | Inhibition observed with other pyridine-sulfonamide hybrids. nih.govnih.govtandfonline.com |
Integration with Advanced Chemical Biology Techniques (e.g., Proteomics for Target Deconvolution)
A significant challenge in drug discovery is the identification of the specific molecular targets of a bioactive compound. Chemical proteomics offers a powerful suite of tools for target deconvolution. nih.gov For a novel compound like this compound, these techniques would be invaluable in identifying its direct binding partners within the proteome.
Methods such as affinity purification-mass spectrometry (AP-MS) and deep interactome profiling by mass spectrometry (DIP-MS) could be employed. researchgate.net This would involve synthesizing a derivative of this compound with a reactive handle for immobilization on a solid support, which could then be used to pull down its binding proteins from cell lysates. Another approach is limited proteolysis-mass spectrometry (LiP-MS), which can identify target proteins by detecting changes in their proteolytic patterns upon ligand binding. researchgate.net
Furthermore, techniques like cellular thermal shift assay (CETSA) coupled with mass spectrometry could be utilized to identify target engagement in a cellular context. These advanced proteomic approaches would not only identify the primary targets but could also reveal off-target effects and provide insights into the compound's mechanism of action at a systems level. nih.gov
Methodological Advancements in Synthesis and Characterization of Pyridine-Sulfonamide Hybrids
The synthesis of pyridine-sulfonamide hybrids is an active area of research, with various methodologies being developed to create diverse chemical libraries for biological screening. ekb.egacs.org Future research on this compound could benefit from and contribute to these advancements.
Recent synthetic strategies have focused on developing efficient and versatile reactions to couple different pyridine and sulfonamide building blocks. ekb.eg For the specific synthesis of this compound and its analogues, research could focus on optimizing reaction conditions, exploring novel catalysts, and developing one-pot procedures to improve yields and reduce synthetic steps. Microwave-assisted synthesis, for example, has been shown to be an effective method for preparing some pyridine derivatives fused with a sulfonamide moiety. ekb.eg
In terms of characterization, advanced spectroscopic and crystallographic techniques are crucial for unambiguously determining the structure of novel compounds. mdpi.comresearchgate.net X-ray crystallography, in particular, can provide detailed insights into the three-dimensional arrangement of the molecule, which is essential for understanding its interaction with biological targets and for structure-based drug design.
Contribution to Fundamental Understanding of Pyridine and Sulfonamide Chemical Space for Novel Biological Probes
The systematic exploration of compounds like this compound contributes to a broader understanding of the chemical space occupied by pyridine and sulfonamide moieties. This knowledge is fundamental for the rational design of novel biological probes and therapeutic agents.
By synthesizing and biologically evaluating a library of derivatives based on the this compound scaffold, researchers can establish structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule, such as the substitution pattern on the pyridine ring or the nature of the sulfonamide group, and assessing the impact on biological activity.
This exploration of chemical space can lead to the identification of key pharmacophoric features and provide insights into the types of interactions these molecules can form with biological targets. researchgate.net Ultimately, this fundamental knowledge can guide the design of more potent and selective biological probes for studying cellular processes and for the development of new drugs.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
